4-fluoro-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorine, pyrrolidine, pyrimidine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(pyrrolidin-1-yl)pyrimidine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the amine group and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-3-METHYL-α-PYRROLIDINOVALEROPHENONE: This compound shares the pyrrolidine and fluorine groups but differs in its overall structure and applications.
Pyrrolidine Derivatives: Various pyrrolidine derivatives are studied for their biological activity and potential therapeutic applications.
Uniqueness
4-FLUORO-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H22FN5O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-15-14-20(27-12-2-3-13-27)25-21(23-15)24-17-6-8-18(9-7-17)26-30(28,29)19-10-4-16(22)5-11-19/h4-11,14,26H,2-3,12-13H2,1H3,(H,23,24,25) |
InChI Key |
PQEMUFGXMAJQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N4CCCC4 |
Origin of Product |
United States |
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